molecular formula C13H12BrNO3 B1518621 3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid CAS No. 1157945-03-3

3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid

Cat. No.: B1518621
CAS No.: 1157945-03-3
M. Wt: 310.14 g/mol
InChI Key: YINGNFQMZBILBQ-UHFFFAOYSA-N
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Description

“3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid” is a chemical compound with the CAS Number: 1157945-03-3 . It has a molecular weight of 310.15 . The IUPAC name for this compound is 3-{[(5-bromo-2-furyl)methyl]amino}-4-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12BrNO3/c1-8-2-3-9(13(16)17)6-11(8)15-7-10-4-5-12(14)18-10/h2-6,15H,7H2,1H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Photodynamic Therapy Application

A study highlights the synthesis and characterization of new zinc phthalocyanine compounds with remarkable potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Several studies focus on the synthesis of compounds from bromomethylbenzofuran and benzoic acid derivatives, evaluating their antimicrobial activities against various bacterial and fungal strains. For example, novel 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles showed significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Synthesis of Pharmaceutical Intermediates

Compounds related to the specified chemical structure have been used as intermediates in synthesizing pharmaceuticals. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, was synthesized from 2-amino-5-methylbenzoic acid, highlighting the importance of these compounds in drug development processes (Cao, 2004).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

3-[(5-bromofuran-2-yl)methylamino]-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-8-2-3-9(13(16)17)6-11(8)15-7-10-4-5-12(14)18-10/h2-6,15H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINGNFQMZBILBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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